molecular formula C24H20N6O4S B2981513 6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile CAS No. 691396-58-4

6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B2981513
CAS No.: 691396-58-4
M. Wt: 488.52
InChI Key: KEMZQXKJYNKWDE-UHFFFAOYSA-N
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Description

6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[2,3-b]pyrazine core, followed by the introduction of the benzenesulfonyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzenesulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyrazine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their properties and applications.

Uniqueness

What sets 6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O4S/c1-33-19-9-8-15(12-20(19)34-2)10-11-30-23(27)22(35(31,32)16-6-4-3-5-7-16)21-24(30)29-18(14-26)17(13-25)28-21/h3-9,12H,10-11,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMZQXKJYNKWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)S(=O)(=O)C4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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